molecular formula C11H12N2O2 B3056335 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol CAS No. 70498-85-0

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol

Cat. No. B3056335
CAS RN: 70498-85-0
M. Wt: 204.22 g/mol
InChI Key: ANSWMLLZOJSFNN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is a colorless to brown liquid .


Molecular Structure Analysis

The InChI code for 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol is 1S/C11H12N2O/c14-9-11-6-7-13 (12-11)8-10-4-2-1-3-5-10/h1-7,14H,8-9H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol is a colorless to brown liquid . It has a molecular weight of 188.23 .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, related to 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol, have been studied for their effectiveness as corrosion inhibitors for steel in hydrochloric acid environments. These compounds demonstrated significant corrosion rate reduction, with inhibition efficiency increasing alongside the concentration of the pyrazole compounds. Their adsorption on steel adheres to established isotherms, and thermodynamic data regarding activation and adsorption have been comprehensively analyzed (Herrag et al., 2007).

Anticancer Potential

Research into 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, which share a core structure with 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol, identified these compounds as potential inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), suggesting a novel avenue for anti-prostate cancer drugs. One such compound, after modification, demonstrated significant in vitro and in vivo potency as a PCA-1/ALKBH3 inhibitor, with potential applications in suppressing the growth of hormone-independent prostate cancer cells (Nakao et al., 2014).

Antibacterial and Antifungal Activities

The synthesis and characterization of pyrazole derivatives, including structures similar to 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol, revealed notable antibacterial and antifungal activities. These compounds were evaluated against various microbial strains, with some demonstrating significant pharmacological potential in combating microbial infections (Titi et al., 2020).

Catalysis in Organic Synthesis

1,3,5-Tris(hydrogensulfato) benzene has been utilized as a catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), through condensation reactions involving compounds akin to 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol. This methodology offers several advantages, including high yields and eco-friendly reaction conditions, highlighting the role of pyrazole derivatives in facilitating organic synthesis processes (Karimi-Jaberi et al., 2012).

properties

IUPAC Name

2-benzyl-5-(hydroxymethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-8-10-6-11(15)13(12-10)7-9-4-2-1-3-5-9/h1-6,12,14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSWMLLZOJSFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500799
Record name 2-Benzyl-5-(hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70498-85-0
Record name 2-Benzyl-5-(hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol
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1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol
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